2-Hydroxy-5-pentylbenzoic acid
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-5-pentylbenzoic acid typically involves a multi-step process . One common method includes the following steps:
Acylation Reaction: Pentanal and benzaldehyde undergo an acylation reaction to form 2-pentylbenzoic acid.
Esterification Reaction: The 2-pentylbenzoic acid is then esterified with sodium hydroxide under appropriate conditions to yield this compound.
Chemical Reactions Analysis
2-Hydroxy-5-pentylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the pentyl chain can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-pentylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-pentylbenzoic acid involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular receptors and signaling molecules to exert its biological effects .
Comparison with Similar Compounds
2-Hydroxy-5-pentylbenzoic acid can be compared with other similar compounds, such as:
Salicylic Acid: Both compounds have a hydroxyl group attached to a benzene ring, but this compound has a pentyl chain, making it more lipophilic.
Benzoic Acid: While benzoic acid lacks the hydroxyl and pentyl groups, it shares the benzoic acid core structure.
Capryloyl Salicylic Acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-5-pentylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-9-6-7-11(13)10(8-9)12(14)15/h6-8,13H,2-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFITFRUUBCWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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